molecular formula C8H8ClN3 B1427397 1,8-Naphthyridin-4-amine hydrochloride CAS No. 1864015-59-7

1,8-Naphthyridin-4-amine hydrochloride

Cat. No.: B1427397
CAS No.: 1864015-59-7
M. Wt: 181.62 g/mol
InChI Key: IMPCIYQEWUECDP-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-4-amine hydrochloride (CAS 1864015-59-7) is a chemical intermediate of significant interest in medicinal and bioorganic chemistry for the development of novel nucleic acid-binding ligands. With a molecular formula of C8H8ClN3 and a molecular weight of 181.62 g/mol, this compound serves as a versatile building block for synthesizing more complex molecular architectures . The 1,8-naphthyridine core is a privileged scaffold in drug discovery, known for its ability to interact with biological targets . Researchers utilize this amine derivative to create dimers and other constructs designed to recognize specific DNA and RNA sequences . These dimers function by intercalating or fitting into nucleic acid grooves, where their hydrogen-bonding groups, complementary to those of nucleobases like cytosine, provide sequence-specific binding and stabilization . This binding capability makes derivatives of 1,8-naphthyridine valuable tools for fundamental research into gene expression, the development of diagnostic assays, and the exploration of new therapeutic strategies aimed at undrugged RNA targets . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1,8-naphthyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c9-7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPCIYQEWUECDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedlander Condensation in Aqueous Media Using Ionic Liquids

A recent environmentally friendly approach involves the Friedlander reaction catalyzed by biocompatible ionic liquids in water. This method enables gram-scale synthesis of 1,8-naphthyridines, including derivatives relevant to 1,8-naphthyridin-4-amine, under mild conditions without toxic metal catalysts.

  • Catalyst: Choline hydroxide ionic liquid (ChOH-IL), a metal-free, water-soluble catalyst.
  • Solvent: Water, enabling green chemistry principles.
  • Reaction Conditions: One-step reaction at moderate temperatures.
  • Mechanism: The catalyst forms hydrogen bonds with reactants facilitating ring closure.
  • Outcome: High yields (>90%) of substituted 1,8-naphthyridines.
  • Advantages: Simple product isolation without chromatography, scalability, and sustainability.

This method is particularly advantageous for synthesizing 1,8-naphthyridine cores that can be further functionalized to the 4-amine derivative.

Hydrolysis and Amination of 1,8-Naphthyridine Esters/Amides

Another widely used approach involves:

  • Preparation of ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate or related esters.
  • Hydrolysis of esters to carboxylic acids using aqueous sodium hydroxide/ethanol mixtures at 50–90 °C.
  • Neutralization with acids such as citric acid to precipitate the acid intermediate.
  • Activation of the acid intermediate with acid activating agents (e.g., pivaloyl chloride, carbodiimides like DCC, EDCI, or coupling reagents like HBTU).
  • Reaction with nucleophilic amines to introduce the 4-amino group or related substituents.
  • Workup involving aqueous washes (sodium bicarbonate, sodium chloride), drying over sodium sulfate, filtration, and solvent evaporation.
  • Final purification by recrystallization or chromatography if needed.

The product hydrochloride salt is typically formed by treatment with hydrochloric acid after purification.

Hydrogenolysis of Protected Intermediates

In some synthetic routes, protected intermediates such as N-benzyloxy derivatives of 1,8-naphthyridine carboxamides are prepared first. These are then subjected to hydrogenolysis (H2, Pd/C catalyst) to remove protecting groups and liberate the free 4-amino group.

  • Procedure: Stirring the protected compound in methanol/ethyl acetate under hydrogen atmosphere over Pd/C.
  • Duration: Approximately 1 hour at room temperature.
  • Outcome: Clean conversion to 4-amino derivatives.
  • Purification: Filtration to remove catalyst and HPLC purification to isolate pure amine.

This method is effective for preparing 1,8-naphthyridin-4-amine derivatives with high purity.

Comparative Data Table of Preparation Methods

Method Key Steps Catalysts/Reagents Solvent Temperature Yield (%) Notes
Friedlander Condensation in Water Condensation with ionic liquid catalyst Choline hydroxide ionic liquid Water Moderate (e.g., 80 °C) >90 Green, scalable, metal-free, easy isolation
Hydrolysis + Activation + Amination Ester hydrolysis, acid activation, amination NaOH, citric acid, DCC, EDCI, HBTU, etc. Ethanol/water, DCM 25–90 °C 85–95 Multi-step, requires careful pH control
Hydrogenolysis of Protected Intermediates Removal of protecting groups by hydrogenolysis Pd/C catalyst, H2 MeOH/EtOAc Room temperature High Requires catalyst handling, clean conversion

Research Findings and Notes

  • The hydrolysis step in ester-based syntheses is monitored by thin-layer chromatography (TLC) to ensure completion before acid neutralization.
  • Acid activating agents such as pivaloyl chloride and carbodiimides facilitate coupling with nucleophilic amines to form the 4-amino substituted products efficiently.
  • The use of aqueous sodium bicarbonate and sodium chloride washes improves purity by removing inorganic salts and residual acids.
  • The Friedlander reaction catalyzed by ionic liquids represents a significant advancement by eliminating harsh organic solvents and expensive metal catalysts, offering sustainable production routes.
  • Hydrogenolysis methods allow selective deprotection, critical for sensitive intermediates, and yield high-purity amines suitable for further pharmaceutical development.

Chemical Reactions Analysis

1,8-Naphthyridin-4-amine hydrochloride undergoes various chemical reactions:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
1,8-Naphthyridin derivatives have shown promising anticancer properties. For instance, compounds with this structure are being explored for their efficacy against gastrointestinal stromal tumors (GIST) that are resistant to conventional treatments like imatinib and sunitinib. Research indicates that these compounds can inhibit specific kinases associated with tumor growth, making them potential candidates for targeted cancer therapies .

Antidiabetic Properties:
Another notable application of 1,8-naphthyridin derivatives is in the treatment of diabetes. Patents have documented their use as antidiabetic agents, suggesting that they may enhance insulin sensitivity or modulate glucose metabolism . This could provide a new avenue for managing both type 1 and type 2 diabetes.

Antiviral Activity:
Recent studies have also highlighted the antiviral potential of 1,8-naphthyridin derivatives against HIV-1 integrase inhibitors (INSTIs). These compounds may disrupt the viral replication cycle, presenting a novel approach to AIDS treatment .

Coordination Chemistry

Ligand Properties:
The unique structure of 1,8-naphthyridin-4-amine allows it to act as a bidentate ligand in coordination complexes. This property is utilized in the synthesis of metal complexes that exhibit interesting electronic and photophysical properties. Such complexes are being investigated for applications in catalysis and materials science .

Biological Studies

Anti-inflammatory Effects:
Research has indicated that 1,8-naphthyridin derivatives possess anti-inflammatory properties. These compounds can inhibit pathways involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .

Data Table: Applications of 1,8-Naphthyridin-4-amine Hydrochloride

Application AreaSpecific Use CaseReference
AnticancerInhibition of GIST-related kinases
AntidiabeticModulation of glucose metabolism
AntiviralHIV-1 integrase inhibition
Coordination ChemistryBidentate ligand for metal complexes
Anti-inflammatoryInhibition of inflammatory pathways

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored various naphthyridine derivatives for their ability to inhibit specific kinases involved in cancer progression. The results indicated that certain modifications to the naphthyridine structure significantly enhanced anticancer activity, with IC50 values in the nanomolar range .

Case Study 2: Antidiabetic Properties
In a clinical trial assessing the efficacy of naphthyridine derivatives on diabetic patients, participants showed improved insulin sensitivity after treatment with specific compounds derived from 1,8-naphthyridin-4-amine. The study concluded that these compounds could be developed into new therapeutic agents for diabetes management .

Case Study 3: Coordination Chemistry Applications
A research article highlighted the synthesis of metal complexes using 1,8-naphthyridin-4-amine as a ligand. These complexes demonstrated enhanced catalytic activity in organic reactions, showcasing the versatility of this compound in synthetic chemistry .

Mechanism of Action

The mechanism of action of 1,8-naphthyridin-4-amine hydrochloride involves its interaction with molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance thermal stability (higher melting points) and alter fluorescence properties .
  • Aromatic Substituents (e.g., phenyl) : Increase molecular weight and hydrophobicity (LogP = 2.13 for 2-phenyl derivative) .
  • Alkylamino Groups: Improve solubility in polar solvents and fluorescence intensity .

Biological Activity

1,8-Naphthyridin-4-amine hydrochloride is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the mechanisms, therapeutic potentials, and research findings associated with this compound, highlighting its role in cancer treatment, antimicrobial activity, and other pharmacological effects.

Overview of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives, including 1,8-naphthyridin-4-amine hydrochloride, have been identified as having a broad spectrum of biological activities. These include:

  • Anticancer : Inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial : Exhibiting antibacterial and antiviral properties.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antiparasitic : Showing efficacy against leishmaniasis and other parasitic infections.

The biological activity of 1,8-naphthyridin-4-amine hydrochloride is attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes. This is particularly relevant in its anticancer activity .
  • Enzyme Inhibition : It acts as an inhibitor of topoisomerases I and II, which are crucial for DNA replication and repair. This inhibition leads to increased DNA damage in rapidly dividing cancer cells .
  • Apoptosis Induction : The compound activates intrinsic and extrinsic apoptotic pathways, promoting cell death in tumor cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,8-naphthyridin-4-amine hydrochloride through various assays:

Case Studies

  • Prostate Cancer Models : Research demonstrated that derivatives of 1,8-naphthyridine exhibited significant cytotoxicity against prostate cancer cell lines (LNCaP, DU145) when compared to standard chemotherapeutics like doxorubicin .
  • Breast Cancer Studies : A series of naphthyridine derivatives were tested against breast cancer cell lines (MCF-7), showing promising results in inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound has also shown effectiveness against various pathogens:

  • Antibacterial Properties : Initial studies indicated that 1,8-naphthyridine derivatives could inhibit the growth of Gram-negative bacteria, similar to nalidixic acid .
  • Antiviral Efficacy : Some derivatives have demonstrated potent antiviral activities against HIV and other viruses by inhibiting viral replication pathways .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 1,8-naphthyridin-4-amine hydrochloride is crucial for its therapeutic application. Key findings include:

ParameterValue
BioavailabilityModerate (41%-46%)
Half-lifeApproximately 4.2 - 4.8 hours
Plasma Protein BindingHigh (up to 95%)

These parameters suggest that while the compound has a good absorption profile, further studies are needed to assess its long-term safety and potential side effects in clinical settings .

Q & A

Q. What are the critical safety considerations for handling 1,8-Naphthyridin-4-amine hydrochloride in laboratory settings?

Methodological Answer:

  • Hazard Identification : Classified under GHS as H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled). Use PPE including nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 respirators) is required for dust control .
  • First Aid Measures :
    • Inhalation: Move to fresh air; administer artificial respiration if needed.
    • Skin/Eye Contact: Flush with water for ≥15 minutes.
    • Ingestion: Rinse mouth; seek medical attention.
  • Storage : Keep in a dry, cool environment (room temperature) in tightly sealed containers to avoid moisture and dust formation .

Q. What synthetic routes are available for preparing 1,8-Naphthyridin-4-amine derivatives?

Methodological Answer:

  • Amination via Ammonia : React halogenated naphthyridines (e.g., 4-bromo-1,8-naphthyridine) with ammonia in phenol/ethanol at elevated temperatures (110–170°C), yielding primary amines with ~70–75% efficiency .
  • Microwave-Assisted Synthesis : Single-pot reactions under microwave irradiation achieve high yields (92–93%) for substituted derivatives (e.g., 2-(4-chlorophenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine). Key steps include condensation, cyclization, and purification via recrystallization .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of 1,8-naphthyridine derivatives?

Methodological Answer:

  • Procedure :
    • Condense substituted anilines with trifluoromethyl ketones in a microwave reactor (e.g., 300 W, 120°C, 10–15 min).
    • Cyclize intermediates using catalytic acid (e.g., H₂SO₄).
    • Purify via column chromatography (methanol:chloroform, 10:40) .
  • Advantages :
    • Reduced reaction time (minutes vs. hours).
    • Improved yields (≥90%) due to uniform heating.
    • Enhanced selectivity for C-4 amination .

Q. What analytical techniques are essential for characterizing 1,8-naphthyridine derivatives?

Methodological Answer:

  • Spectroscopic Methods :
    • IR Spectroscopy : Identify –NH₂ (3320–3550 cm⁻¹) and –C=N (1652–1655 cm⁻¹) stretches .
    • ¹H NMR : Detect aromatic protons (δ 7.1–8.3 ppm) and –NH₂ signals (δ 5.3–5.4 ppm) .
    • Mass Spectrometry : Confirm molecular ions (e.g., m/z 365 for trifluoromethyl derivatives) .
  • Elemental Analysis : Validate purity (e.g., C: 68.81% vs. calc. 69.04%) .

Q. How does the Gould–Jacobs reaction facilitate the synthesis of 1,8-naphthyridine-3-carboxylic acid analogues?

Methodological Answer:

  • Mechanistic Steps :
    • Condense 2-aminopyridine with ethoxymethylene malonate to form a Schiff base.
    • Cyclize under reflux (phenoxy ether, 6–8 h) to yield the naphthyridine core.
    • Alkylate at N-1 using NaH/DMF, followed by hydrolysis (10% NaOH) to carboxylic acids .
  • Applications : Synthesize antihistaminic agents via coupling with amines (e.g., morpholine, piperazine) .

Q. What in silico strategies predict the pharmacological activity of 1,8-naphthyridine derivatives?

Methodological Answer:

  • Computational Tools :
    • Pa/Pi Analysis : Prioritize compounds where probability of activity (Pa) > inactivity (Pi) for specific targets (e.g., histamine receptors) .
    • Molecular Docking : Simulate binding to active sites using software like AutoDock.
  • Validation : Correlate computational results with in vivo antihistaminic assays (e.g., guinea pig ileum models) .

Q. How can structural modifications enhance the stability and reactivity of 1,8-naphthyridine derivatives?

Methodological Answer:

  • Functionalization Strategies :
    • Introduce electron-withdrawing groups (e.g., –CF₃) at C-5 to increase electrophilicity .
    • Substitute C-7 with aryl groups (e.g., phenyl) to improve π-stacking in drug-receptor interactions .
  • Reactivity Studies : Monitor stability under oxidative conditions (e.g., H₂O₂) via HPLC to assess decomposition pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,8-Naphthyridin-4-amine hydrochloride
Reactant of Route 2
1,8-Naphthyridin-4-amine hydrochloride

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